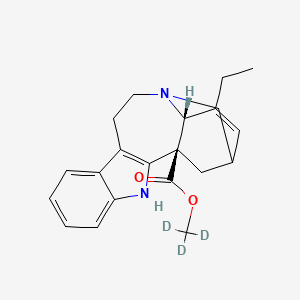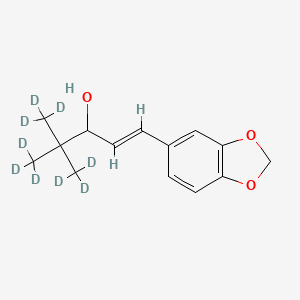
Thiouric Acid-13C3 Sodium Salt Dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiouric Acid-13C3 Sodium Salt Dihydrate is a stable isotopic labeled compound used in various scientific research fields. It is a derivative of thiourea, a sulfur-containing compound that has been extensively studied for its biological and chemical properties. The compound is often used as a reference standard in pharmaceutical testing and metabolic research .
Métodos De Preparación
The preparation of Thiouric Acid-13C3 Sodium Salt Dihydrate involves synthetic routes that incorporate stable isotopes of carbon. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized by introducing 13C-labeled carbon atoms into the thiouric acid structure, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Thiouric Acid-13C3 Sodium Salt Dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiouric Acid-13C3 Sodium Salt Dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard for analytical methods and as a labeled compound in reaction mechanism studies.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of sulfur-containing drugs.
Industry: Applied in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Thiouric Acid-13C3 Sodium Salt Dihydrate involves its incorporation into metabolic pathways where sulfur-containing compounds play a role. The compound acts as a labeled analog of thiouric acid, allowing researchers to trace its movement and transformation within biological systems. Molecular targets include enzymes involved in sulfur metabolism, such as thiol oxidases and reductases.
Comparación Con Compuestos Similares
Thiouric Acid-13C3 Sodium Salt Dihydrate is unique due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Thiouric Acid: The non-labeled version of the compound, used in similar applications but without the isotopic tracking capability.
Thiourea: A sulfur-containing compound with similar chemical properties but different applications.
6-Thiopurine: Another sulfur-containing compound used in medical research, particularly in cancer treatment.
This compound stands out due to its specific use in isotopic labeling and its applications in advanced research fields.
Propiedades
Número CAS |
1330823-16-9 |
|---|---|
Fórmula molecular |
C₂¹³C₃H₇N₄NaO₄S |
Peso molecular |
245.17 |
Sinónimos |
7,9-Dihydro-6-thioxo-1H-purine-2,8(3H,6H)-dione-13C3 Sodium Salt Dihydrate; 6-Thio-uric Acid-13C3 Sodium Dihydrate; 2,8-Dihydroxy-6-mercaptopurine-13C3 Sodium Dihydrate; 6-Thiouric Acid-13C3 Sodium Dihydrate; NSC 46380-13C3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium](/img/structure/B1141065.png)






